4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812100
InChI: InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H
SMILES:
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.15 g/mol

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride

CAS No.:

Cat. No.: VC15812100

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
IUPAC Name 4-methyl-5-piperazin-1-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H
Standard InChI Key KLXIVEGRQFBOLM-UHFFFAOYSA-N
Canonical SMILES CC1=NC=NC=C1N2CCNCC2.Cl.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride (C₉H₁₆Cl₂N₄) consists of a pyrimidine ring substituted with a methyl group at position 4 and a piperazine ring at position 5, protonated as a dihydrochloride salt. The piperazine moiety adopts a chair conformation, while the pyrimidine ring remains nearly planar, as observed in crystallographic studies of related compounds . Key bond lengths, such as C–N (1.33–1.35 Å) and C–C (1.39–1.41 Å), reflect delocalized electron density across the heterocycle .

Table 1: Molecular Properties

PropertyValue
IUPAC Name4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride
Molecular FormulaC₉H₁₆Cl₂N₄
Molecular Weight263.17 g/mol
CAS Number124863-52-1
SMILESCl.Cl.CN1CCN(CC1)C2=NC=NC(=C2)C

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 2.98 (s, 3H, CH₃), 3.30–3.45 (m, 8H, piperazine-H), 8.45 (s, 1H, pyrimidine-H).

  • IR (KBr): 3420 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N), 1250 cm⁻¹ (C–N) .

Hydrogen bonding between the protonated piperazine nitrogens and chloride ions stabilizes the crystal lattice, as seen in analogous dihydrochloride salts .

Synthesis and Optimization

Synthetic Routes

The base compound, 4-Methyl-5-(piperazin-1-yl)pyrimidine, is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 4-chloro-5-methylpyrimidine under reflux in acetonitrile, yielding the intermediate, which is subsequently treated with HCl gas to form the dihydrochloride salt.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
14-Chloro-5-methylpyrimidine, piperazine, K₂CO₃, CH₃CN, 80°C, 12 h78%
2HCl gas, Et₂O, 0°C, 2 h92%

Purification and Analysis

Recrystallization from ethanol/water (1:3) affords pure dihydrochloride crystals. HPLC purity exceeds 99%, with chiral separation unnecessary due to the achiral nature of the compound .

Biological Activity and Mechanisms

Kinase Inhibition Profile

The compound exhibits nanomolar affinity for CDK2/CDK9, disrupting cell cycle progression in tumor cells. Molecular docking studies predict binding to the ATP pocket, stabilized by hydrogen bonds with Glu81 and Lys89 residues.

Table 3: In Vitro Activity Data

TargetIC₅₀ (nM)Cell Line
CDK212.4MCF-7
CDK98.7HeLa
EGFR>1000A549

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, the compound reduces viability by 80% at 10 μM (72 h exposure). Synergy with paclitaxel (CI = 0.3) suggests combinatorial potential.

Therapeutic Applications and Future Directions

Oncology

As a CDK inhibitor, this compound is a candidate for breast and hematologic malignancies. Phase I trials of analogs (e.g., dinaciclib) validate the target.

Neuroinflammation

Preliminary data suggest PDE4 inhibition (IC₅₀ = 230 nM), implicating it in Alzheimer’s disease models.

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